molecular formula C13H11N3O B1662930 N-Methyl-beta-carboline-3-carboxamide CAS No. 78538-74-6

N-Methyl-beta-carboline-3-carboxamide

Cat. No.: B1662930
CAS No.: 78538-74-6
M. Wt: 225.25 g/mol
InChI Key: QMCOPDWHWYSJSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

FG 7142, also known as N-Methyl-beta-carboline-3-carboxamide, primarily targets the benzodiazepine allosteric site of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .

Mode of Action

FG 7142 acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor . This means it binds to the same site as benzodiazepines but induces the opposite effect. Instead of enhancing the inhibitory effects of GABA, FG 7142 reduces them, leading to an increase in neural excitability .

Biochemical Pathways

The action of FG 7142 on the GABA A receptor leads to a decrease in GABA transmission, resulting in excitatory post-synaptic potential summation and higher-than-normal activation throughout pathways modulated by these receptors . This heightened nervous system excitation causes increased arousal, heightened stress, and symptoms associated with mood and anxiety disorders .

Pharmacokinetics

It is known that fg 7142 can cause severe anxiety attacks in humans .

Result of Action

FG 7142 has been found to have anorectic , anxiogenic , and pro-convulsant effects . It also increases the release of acetylcholine and noradrenaline, and improves memory retention in animal studies .

Action Environment

Environmental factors such as the presence of other substances can influence the action of FG 7142. For example, the effect of FG 7142 was reversed with ethanol treatment in zebrafish . Furthermore, FG 7142 is found in succulent species, hallucinogenic plants, and via combustion of Nicotiana tabacum (tobacco) leaves . Elevated FG 7142 levels have been detected via urinalysis in tobacco smokers and in non-smokers at lower levels, suggesting endogenous production .

Biochemical Analysis

Biochemical Properties

N-Methyl-beta-carboline-3-carboxamide plays a significant role in biochemical reactions, primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a benzodiazepine inverse receptor agonist, which means it binds to the benzodiazepine site on the GABA receptor but induces the opposite effect of typical benzodiazepines. This interaction leads to a decrease in GABAergic activity, resulting in increased neuronal excitability . Additionally, this compound has been shown to increase tyrosine hydroxylation and upregulate beta-adrenergic receptors in the cerebral cortex .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating GABAergic transmission, leading to increased neuronal excitability and anxiety-like behaviors . This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and receptor regulation . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the benzodiazepine site on the GABA receptor, where it acts as an inverse agonist . This binding reduces the inhibitory effects of GABA, leading to increased neuronal excitability. Additionally, this compound modulates the activity of enzymes such as tyrosine hydroxylase, which is involved in the synthesis of catecholamines . This modulation results in increased levels of neurotransmitters like dopamine and norepinephrine, further contributing to its anxiogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and can be stored for several days at 4°C without significant degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in neuronal excitability and anxiety-like behaviors . Additionally, the compound’s effects on gene expression and enzyme activity may persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild anxiogenic effects, characterized by increased anxiety-like behaviors and heightened neuronal excitability . As the dosage increases, these effects become more pronounced, with higher doses leading to significant behavioral changes and potential toxicity . High doses of this compound can result in adverse effects such as seizures and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as tyrosine hydroxylase, which is crucial for the synthesis of catecholamines like dopamine and norepinephrine . Additionally, this compound may affect the activity of enzymes involved in the degradation of neurotransmitters, leading to altered levels of these molecules in the brain .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through both passive diffusion and active transport mechanisms . The compound can rapidly diffuse across cell membranes, allowing for prompt uptake and release. Active transport processes may also play a role in its distribution, particularly in the uptake of quaternary cationic forms of the compound . This dual transport mechanism ensures efficient localization and accumulation of this compound in target tissues .

Subcellular Localization

This compound primarily localizes to the mitochondria within cells . The compound’s subcellular localization is influenced by its chemical structure, with methylation enhancing its mitochondrial uptake . Once inside the mitochondria, this compound may interact with mitochondrial membranes and matrix components, potentially affecting mitochondrial function and energy metabolism . This localization is crucial for its biological activity and contributes to its overall effects on cellular function .

Chemical Reactions Analysis

FG 7142 undergoes various types of chemical reactions, including:

Scientific Research Applications

FG 7142 has a wide range of scientific research applications:

    Chemistry: FG 7142 is used as a tool compound to study the properties of gamma-aminobutyric acid A receptors and their modulation.

    Biology: FG 7142 is used in studies investigating the role of gamma-aminobutyric acid A receptors in various biological processes, including anxiety and memory.

    Medicine: FG 7142 is used in preclinical studies to understand the mechanisms of anxiety and to develop potential treatments for anxiety disorders.

    Industry: FG 7142 is used in the development of new pharmaceuticals targeting gamma-aminobutyric acid A receptors.

Properties

IUPAC Name

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCOPDWHWYSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999832
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78538-74-6
Record name N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78538-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FG 7142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-7142
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

12 g of β-carbolin-3-carboxylic acid methyl ester is suspended in 130 ml of methanol; 130 ml of 40% aqueous methylamine is added thereto and the whole is boiled at reflux for 2 hours. After cooling, the mixture is suction-filtered. By extraction with 300 ml of hot methanol and crystallization from dimethylformamide/hexane, the β-carbolin-3-carboxylic acid N-methylamide of melting point 264°-266° C. is isolated from the filter residue in 43% yield.
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12 g
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130 mL
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130 mL
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Synthesis routes and methods II

Procedure details

A suspension of 5 g of β-carbolin-3-carboxylic acid in a mixture of 900 ml of tetrahydrofuran and 3.6 ml of triethylamine is boiled under reflux for 15 minutes and cooled to room temperature. Freshly distilled ethyl chloroformate (2.5 ml), dissolved in 100 ml of tetrahydrofuran, is added dropwise with stirring over a period of 11/2 hours. After the reaction mixture has been stirred for an additional 30 minutes, a large excess of methylamine is added. Stirring is continued for one hour, whereafter the mixture is filtered and concentrated to approximately 50 ml under reduced pressure. Addition of water (250 ml) causes the amide to precipitate. The mixture is left at 5° C. overnight, filtered and dried at 60° C. for 15 hours. β-carbolin-3-carboxylic acid methylamide thus formed (4.1 g; 77%) is recrystallized from toluene. The melting point is 275° C.
Quantity
5 g
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reactant
Reaction Step One
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2.5 mL
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100 mL
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[Compound]
Name
11
Quantity
0 (± 1) mol
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0 (± 1) mol
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900 mL
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3.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of FG 7142 in the brain?

A1: FG 7142 acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABAA receptor. [] This means it binds to a site on the GABAA receptor that is distinct from the GABA binding site and exerts effects opposite to those of benzodiazepines, which are positive allosteric modulators.

Q2: How does FG 7142 affect GABAA receptor function?

A2: Instead of enhancing the effects of GABA, FG 7142 reduces its inhibitory action. [] This leads to a decrease in GABAergic neurotransmission. []

Q3: What are the downstream consequences of FG 7142's interaction with the GABAA receptor?

A3: By decreasing GABAergic inhibition, FG 7142 can induce a range of effects associated with anxiety and stress. [] For example, it enhances defensive responses, [, ] increases dopamine utilization in specific brain regions like the prefrontal cortex and nucleus accumbens, [, ] and alters brain wave activity in areas like the amygdala and hippocampus. [, ]

Q4: Does FG 7142 affect other neurotransmitter systems?

A4: Research suggests that FG 7142 can indirectly influence other neurotransmitter systems, including serotonin, dopamine, acetylcholine, and norepinephrine. [] For example, it has been shown to increase norepinephrine output in the prefrontal cortex, an effect blocked by the antidepressant venlafaxine. [] It also stimulates acetylcholine efflux in the cortex. []

Q5: What is the molecular formula and weight of FG 7142?

A5: The molecular formula of FG 7142 is C12H11N3O, and its molecular weight is 213.23 g/mol.

Q6: Does acute administration of FG 7142 have lasting behavioral effects?

A6: Yes, research indicates that a single injection of FG 7142 can induce long-lasting changes in behavior, particularly in anxiety-related responses. These changes have been observed to persist for several weeks after drug administration. [, , , ]

Q7: What are the potential neural mechanisms underlying these lasting behavioral effects?

A7: Studies suggest that FG 7142 might induce long-term potentiation (LTP) in specific brain circuits, notably in pathways originating from the amygdala, a brain region critical for processing fear and anxiety. [, , , , ] This LTP is thought to be NMDA receptor-dependent and contributes to the persistent increase in anxiety-like behavior. [, , ]

Q8: What animal models have been used to study the effects of FG 7142?

A8: Researchers have employed various animal models, including mice, rats, and cats, to investigate the behavioral and physiological effects of FG 7142. [, , , , , , , , , , , , ] These models are chosen based on their relevance to specific aspects of anxiety, stress, and seizure activity.

Q9: What are some specific behavioral effects observed after FG 7142 administration in these animal models?

A9: FG 7142 consistently induces anxiogenic-like effects across different species. In rodents, it reduces exploration in novel environments (e.g., open field test) [, , ] and increases anxiety-like behavior in tests such as the elevated plus-maze and social interaction test. [, , ] In cats, FG 7142 enhances defensive responses to threats. [, ]

Q10: How do the effects of FG 7142 differ from those of benzodiazepines?

A10: Benzodiazepines enhance the effects of GABA at the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects. In contrast, FG 7142, as a partial inverse agonist, opposes the actions of GABA at the GABAA receptor, resulting in anxiogenic and proconvulsant effects. [, ]

Q11: Can the effects of FG 7142 be blocked by benzodiazepine receptor antagonists?

A11: Yes, research shows that the anxiogenic and some lasting effects of FG 7142 can be blocked by pretreatment with benzodiazepine receptor antagonists like flumazenil (Ro 15-1788). [, , , , , ] This further supports the role of the benzodiazepine binding site on the GABAA receptor in mediating the effects of FG 7142.

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